1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea
Description
1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is a thiourea derivative featuring a phenethyl group and a partially hydrogenated carbazole moiety. The tetrahydrocarbazole component introduces a non-planar structure due to puckering in the six-membered ring, as described by Cremer and Pople’s ring-puckering coordinates , while the phenethyl substituent enhances lipophilicity compared to shorter-chain analogs.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c26-22(23-13-12-16-6-2-1-3-7-16)24-15-17-10-11-21-19(14-17)18-8-4-5-9-20(18)25-21/h1-3,6-7,10-11,14,25H,4-5,8-9,12-13,15H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEJSORHXYWNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with phenethyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Step 1: Dissolve 2,3,4,9-tetrahydro-1H-carbazole in ethanol.
Step 2: Add phenethyl isothiocyanate to the solution.
Step 3: Reflux the reaction mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
General Chemical Reactions of Thiourea Derivatives
Thiourea derivatives are involved in a variety of chemical reactions, including:
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Condensation Reactions : Thiourea can react with isothiocyanates to form thiourea derivatives, which are useful in synthesizing heterocyclic compounds .
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Cyclization Reactions : Thiourea derivatives can undergo cyclization reactions to form thiazoles, imidazoles, and other heterocycles .
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Nucleophilic Substitution : Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group .
Potential Chemical Reactions of 1-Phenethyl-3-((2,3,4,9-Tetrahydro-1H-Carbazol-6-Yl)Methyl)Thiourea
Given the structure of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea , potential chemical reactions could include:
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Alkylation : The nitrogen atoms in the thiourea moiety could undergo alkylation reactions with alkyl halides.
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Acylation : The thiourea could react with acyl chlorides to form acylated derivatives.
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Cyclization : Depending on the conditions, the carbazole moiety might participate in cyclization reactions, potentially forming more complex heterocycles.
Data Table: Potential Reactions and Conditions
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaOH), Solvent (e.g., MeOH) | Alkylated Thiourea Derivative |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Acylated Thiourea Derivative |
| Cyclization | Intramolecular Nucleophile | Acid or Base Catalyst, High Temperature | Complex Heterocycle |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of carbazole, including 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea, exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Melanoma
A study published in the MDPI journal demonstrated that compounds similar to this structure exhibited significant activity against melanoma cell lines such as SK-MEL-5. The IC50 values were found to be around 2.69 µM, indicating promising potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. It acts as an antagonist to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is implicated in various allergic and inflammatory conditions.
Therapeutic Applications
The CRTH2 antagonists derived from 2,3,4,9-tetrahydro-1H-carbazole compounds are proposed for treating diseases such as:
- Allergic asthma
- Chronic obstructive pulmonary disease (COPD)
- Inflammatory bowel disease
These applications are supported by patent literature which outlines the efficacy of these compounds in managing symptoms associated with these conditions .
Neuropharmacological Effects
The neuropharmacological potential of this compound is another area of interest. Given its structural similarity to other known psychoactive substances, it may interact with neurotransmitter systems in the brain.
Synthesis and Structural Variability
The synthesis of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea can be achieved through various methods that allow for structural modifications. These modifications can enhance its biological activity or alter its pharmacokinetic properties.
Synthetic Routes
Typical synthetic pathways involve:
- Formation of the carbazole core.
- Introduction of the thiourea moiety through nucleophilic substitution reactions.
- Potential modifications to enhance solubility and bioavailability.
Data Table: Biological Activities and Applications
Mechanism of Action
The mechanism of action of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenethyl and tetrahydrocarbazole moieties contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with analogs from the provided evidence:
*Estimated based on analogous compounds.
Key Observations :
- Substituent Effects: The phenethyl group in the target compound increases molecular weight and lipophilicity compared to the benzyl analog (349.5 vs. 390.5 Da) .
- Hydrogen Bonding : Thiourea derivatives exhibit stronger hydrogen-bonding networks than urea analogs due to the thiocarbonyl group’s polarizability, as highlighted in Etter’s graph set analysis .
- Ring Puckering : The tetrahydrocarbazole moiety in the target compound adopts a puckered conformation, distinct from planar aromatic carbazoles, which affects π-π stacking and solubility .
Spectroscopic Comparisons
- NMR : The target compound’s 1H-NMR would show distinct aromatic proton shifts for the tetrahydrocarbazole (δ 6.5–7.5 ppm) and phenethyl (δ 2.8–3.5 ppm for CH2) groups. In contrast, the 3-chlorophenyl urea analog displays downfield shifts for the NH protons (δ ~9.35 ppm) due to urea’s stronger hydrogen bonding .
- IR : Thiourea derivatives exhibit C=S stretches near 1250–1350 cm⁻¹, absent in urea analogs. The target compound’s IR would also show N–H stretches (~3200 cm⁻¹) and C–N vibrations (~1500 cm⁻¹) .
Crystallographic and Environmental Data
- Crystallography: The target compound’s crystal structure would likely adopt a monoclinic system (similar to ) with hydrogen-bonded dimers. SHELX refinement and ORTEP visualization are standard tools for such analyses.
- Environmental Impact : Thiourea derivatives are monitored under environmental surveys (e.g., Japan’s FY2013 survey ). Substituents like tetrahydrocarbazole may reduce biodegradability compared to simpler thioureas.
Research Findings and Implications
- Biological Activity : While direct data for the target compound is unavailable, thioureas with carbazole moieties often exhibit anticancer or antimicrobial properties due to DNA intercalation (tetrahydrocarbazole) and enzyme inhibition (thiourea) .
- Thermal Stability : The phenethyl group may enhance thermal stability compared to smaller substituents, as seen in analogs with higher melting points (e.g., 178–180°C in ).
Biological Activity
1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 350.48 g/mol. The structural features include a thiourea moiety and a tetrahydrocarbazole unit, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of carbazole, including 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea, exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of similar compounds against various bacterial strains, suggesting that modifications in the thiourea structure can enhance efficacy against resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-Phenethyl... | C. albicans | 8 µg/mL |
Anticancer Properties
The anticancer potential of carbazole derivatives has been explored in various studies. For instance, compounds similar to 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea have shown inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Inhibition of Non-Small Cell Lung Cancer (NSCLC)
In a study examining the effects of carbazole derivatives on NSCLC cells, it was found that these compounds could inhibit cell proliferation and induce apoptosis via the modulation of key signaling pathways such as PI3K/Akt and MAPK . The results suggest that structural modifications in the thiourea moiety can lead to enhanced anticancer activity.
The proposed mechanisms by which 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It might interact with cellular receptors that regulate growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cell death.
Q & A
Basic: What methodologies are recommended for characterizing the purity and structural integrity of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea?
To ensure purity and structural fidelity, employ a combination of HPLC (for quantitative purity assessment), FTIR (to confirm functional groups like thiourea and carbazole), and NMR spectroscopy (for detailed structural elucidation, including stereochemistry). Cross-validation using mass spectrometry (MS) can resolve ambiguities in molecular weight or fragmentation patterns. For trace impurities, LC-MS/MS is advised .
Basic: How can researchers optimize synthetic routes for this compound while minimizing experimental iterations?
Adopt statistical Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. This approach reduces trial-and-error experimentation by 40–60% while ensuring reproducibility .
Advanced: What computational strategies are effective for elucidating the reaction mechanisms involving this thiourea derivative?
Advanced: How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity or stability results)?
Apply multivariate analysis (e.g., PCA or cluster analysis) to identify outlier datasets. Cross-validate using orthogonal techniques:
- Compare HPLC retention times with UV-Vis spectral data for purity discrepancies.
- Use accelerated stability studies (under varied pH/temperature) coupled with kinetic modeling to resolve stability inconsistencies .
Basic: What experimental approaches are suitable for determining solubility and stability profiles of this compound?
- Solubility : Perform phase-solubility studies in buffered solutions (pH 1–10) using UV-Vis spectroscopy or nephelometry.
- Stability : Conduct stress testing (thermal, photolytic, oxidative) with LC-MS monitoring. Use pKa determination (via potentiometric titration) to predict pH-dependent degradation .
Advanced: How can predictive modeling enhance the understanding of this compound’s biological activity?
Develop QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Pair with molecular docking (e.g., AutoDock Vina) to simulate interactions with carbazole-binding targets (e.g., kinase enzymes). Validate predictions via surface plasmon resonance (SPR) for binding affinity measurements .
Basic: What steps ensure reproducibility in synthesizing and testing this compound across labs?
- Standardize protocols using ICH guidelines for analytical validation.
- Share raw datasets (e.g., NMR FID files, HPLC chromatograms) via platforms like Zenodo.
- Employ electronic lab notebooks (ELNs) with version control to track procedural deviations .
Advanced: How to assess the environmental impact of this compound’s synthesis and degradation?
Apply life cycle assessment (LCA) to quantify waste generation and energy use. For degradation pathways, use computational fate models (e.g., EPI Suite) to predict metabolites and ecotoxicity. Validate with biotic/abiotic degradation assays in simulated environmental matrices .
Advanced: What methodologies are effective for studying the compound’s thermodynamic properties (e.g., enthalpy of formation)?
Combine differential scanning calorimetry (DSC) for experimental ΔH measurements with MD simulations to model lattice energies. Cross-reference with group contribution methods (e.g., Joback-Reid) for validation .
Basic: What safety protocols are critical when handling this compound in advanced research settings?
Follow Chemical Hygiene Plan guidelines, including fume hood use for synthesis and PPE (nitrile gloves, lab coats). For toxicity screening, conduct Ames tests (bacterial mutagenicity) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
